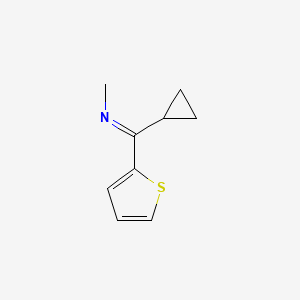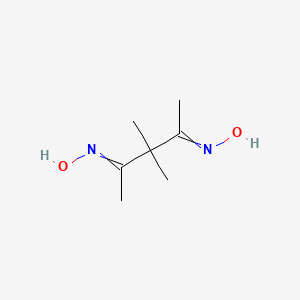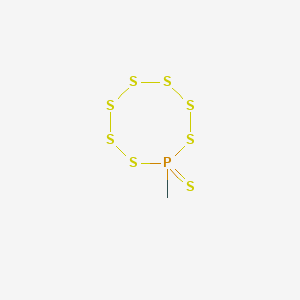
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple sulfur atoms and a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione typically involves the reaction of phosphorus pentasulfide with methyl-substituted cyclic compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methodologies but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphorothioates.
科学的研究の応用
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione exerts its effects involves the interaction of its phosphorus and sulfur atoms with various molecular targets. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt cellular processes and has been the basis for its investigation as a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Phosphorothioates: Compounds with similar phosphorus-sulfur bonds.
Thiophosphates: Contain phosphorus-sulfur and phosphorus-oxygen bonds.
Organophosphates: Include a wide range of compounds with phosphorus-oxygen bonds.
Uniqueness
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is unique due to its high sulfur content and the presence of a lambda5 phosphorus atom. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other organophosphorus compounds.
特性
CAS番号 |
113985-76-5 |
|---|---|
分子式 |
CH3PS8 |
分子量 |
302.5 g/mol |
IUPAC名 |
8-methyl-8-sulfanylidene-1,2,3,4,5,6,7,8λ5-heptathiaphosphocane |
InChI |
InChI=1S/CH3PS8/c1-2(3)4-6-8-10-9-7-5-2/h1H3 |
InChIキー |
JJUGSUOGEANAOQ-UHFFFAOYSA-N |
正規SMILES |
CP1(=S)SSSSSSS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
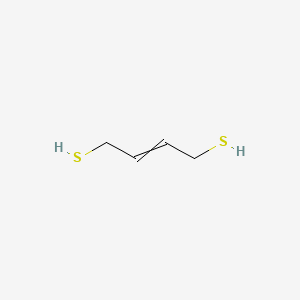
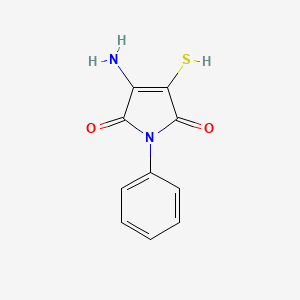
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
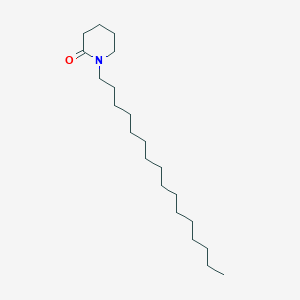
![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
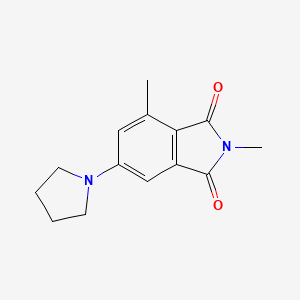
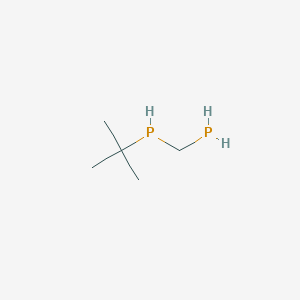
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
